molecular formula KNH2<br>H2KN B102018 Potassium amide CAS No. 17242-52-3

Potassium amide

Cat. No. B102018
Key on ui cas rn: 17242-52-3
M. Wt: 55.121 g/mol
InChI Key: FEMRXDWBWXQOGV-UHFFFAOYSA-N
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Patent
US04001313

Procedure details

In a 200-ml autoclave were placed 12 grams (0.05 mole) of anhydrous potassium p-(2-aminoethyl)benzene sulfonate, 6.1 grams (0.11 mole) of potassium amide and 55 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 135° C for 5 hours. The reaction pressure in the autoclave was 115 atm. during the reaction. After the ammonia was removed, 10 ml of water was added to the reaction mixture for hydrolysis. The product was extracted with ether and the ether was distilled off to produce crude 4-(2-aminoethyl)aniline. The recrystallization thereof from ether gave 5.6 grams of 4-(2-aminoethyl)aniline having a melting point of 62° to 63° C and boiling point of 140° to 142° C/12 mm Hg. Yield was 82.5%.
Name
potassium p-(2-aminoethyl)benzene sulfonate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
55 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7](S([O-])(=O)=O)=[CH:6][CH:5]=1.[K+].[NH2-:15].[K+].N>>[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:15])=[CH:6][CH:5]=1 |f:0.1,2.3|

Inputs

Step One
Name
potassium p-(2-aminoethyl)benzene sulfonate
Quantity
12 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)S(=O)(=O)[O-].[K+]
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
[NH2-].[K+]
Step Three
Name
liquid
Quantity
55 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction pressure in the autoclave
CUSTOM
Type
CUSTOM
Details
during the reaction
CUSTOM
Type
CUSTOM
Details
After the ammonia was removed
ADDITION
Type
ADDITION
Details
10 ml of water was added to the reaction mixture for hydrolysis
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
DISTILLATION
Type
DISTILLATION
Details
the ether was distilled off
CUSTOM
Type
CUSTOM
Details
to produce crude 4-(2-aminoethyl)aniline
CUSTOM
Type
CUSTOM
Details
The recrystallization

Outcomes

Product
Name
Type
product
Smiles
NCCC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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